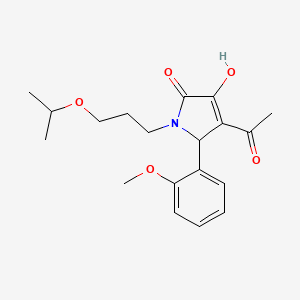

![molecular formula C13H5F3N4OS B11048278 3-(Furan-2-yl)-6-(2,3,4-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048278.png)

3-(Furan-2-yl)-6-(2,3,4-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 3-(Furan-2-yl)-6-(2,3,4-trifluorophényl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole est un composé hétérocyclique qui présente une combinaison unique de cycles furane, trifluorophényle, triazole et thiadiazole.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 3-(Furan-2-yl)-6-(2,3,4-trifluorophényl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante consiste à faire réagir la 2-furylhydrazine avec le chlorure de 2,3,4-trifluorobenzoyle pour former une hydrazone intermédiaire. Cette intermédiaire est ensuite cyclisée en utilisant la thiosemicarbazide en milieu acide pour obtenir le système cyclique triazolo[3,4-b][1,3,4]thiadiazole souhaité.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'optimisation des conditions réactionnelles, telles que la température, le solvant et le catalyseur, est cruciale pour obtenir des rendements et une pureté élevés. Des réacteurs à flux continu et des plateformes de synthèse automatisées peuvent être utilisés pour améliorer l'efficacité et la capacité de production.

Analyse Des Réactions Chimiques

Types de réactions

Le 3-(Furan-2-yl)-6-(2,3,4-trifluorophényl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole peut subir diverses réactions chimiques, notamment :

Oxydation : Le cycle furane peut être oxydé pour former des furanones.

Réduction : Les cycles triazole et thiadiazole peuvent être réduits dans des conditions spécifiques.

Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire sur le cycle trifluorophényle.

Réactifs et conditions courants

Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction : Hydrogénation en utilisant du palladium sur carbone ou de l'hydrure de lithium et d'aluminium.

Substitution : Halogénation en utilisant du brome ou chloration en utilisant le chlorure de thionyle.

Principaux produits formés

Oxydation : Formation de furanones.

Réduction : Formation de dérivés triazole et thiadiazole réduits.

Substitution : Formation de dérivés trifluorophényle halogénés.

Applications De Recherche Scientifique

Le 3-(Furan-2-yl)-6-(2,3,4-trifluorophényl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole a des applications diverses dans la recherche scientifique :

Chimie : Utilisé comme élément constitutif pour la synthèse de composés hétérocycliques plus complexes.

Biologie : Étudié pour son potentiel en tant qu'agent antimicrobien et anticancéreux.

Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses effets anti-inflammatoires et analgésiques.

Industrie : Utilisé dans le développement de matériaux avancés présentant des propriétés électroniques et optiques uniques.

Mécanisme d'action

Le mécanisme d'action du 3-(Furan-2-yl)-6-(2,3,4-trifluorophényl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole implique son interaction avec des cibles et des voies moléculaires spécifiques. Par exemple, son activité antimicrobienne peut être attribuée à l'inhibition d'enzymes bactériennes ou à la perturbation de l'intégrité de la membrane cellulaire. Dans la recherche sur le cancer, il peut induire l'apoptose ou inhiber la prolifération cellulaire en ciblant des voies de signalisation spécifiques.

Mécanisme D'action

The mechanism of action of 3-(2-FURYL)-6-(2,3,4-TRIFLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, the compound binds to the active site of kinases, preventing their phosphorylation activity and thereby inhibiting signal transduction pathways involved in cell proliferation and survival. The presence of trifluorophenyl and furan groups enhances its binding affinity and specificity towards the target enzymes .

Comparaison Avec Des Composés Similaires

Composés similaires

3-(Furan-2-yl)-6-phényl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole : Il ne contient pas le groupe trifluorophényle, ce qui peut affecter son activité biologique et sa réactivité chimique.

3-(Thiophène-2-yl)-6-(2,3,4-trifluorophényl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole : Contient un cycle thiophène au lieu d'un cycle furane, ce qui peut influer sur ses propriétés électroniques et sa réactivité.

Unicité

La présence du groupe trifluorophényle dans le 3-(Furan-2-yl)-6-(2,3,4-trifluorophényl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lui confère des propriétés électroniques et stériques uniques, renforçant son potentiel en tant que composé polyvalent dans diverses applications. La combinaison des cycles furane, triazole et thiadiazole contribue également à son comportement chimique et à son activité biologique distincts.

Propriétés

Formule moléculaire |

C13H5F3N4OS |

|---|---|

Poids moléculaire |

322.27 g/mol |

Nom IUPAC |

3-(furan-2-yl)-6-(2,3,4-trifluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

InChI |

InChI=1S/C13H5F3N4OS/c14-7-4-3-6(9(15)10(7)16)12-19-20-11(8-2-1-5-21-8)17-18-13(20)22-12/h1-5H |

Clé InChI |

QMRRTGBHCIPTND-UHFFFAOYSA-N |

SMILES canonique |

C1=COC(=C1)C2=NN=C3N2N=C(S3)C4=C(C(=C(C=C4)F)F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-methyl-5-phenyl-4-(4,4,6,8-tetramethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-1H-pyrrole-3-carboxylate](/img/structure/B11048196.png)

![1-(2,4-dichlorophenyl)-3-(2-hydroxyethyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11048200.png)

![4-{[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]amino}-5-(cyclohexylamino)benzene-1,2-dicarbonitrile](/img/structure/B11048201.png)

![4-[4-(quinolin-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]phenol](/img/structure/B11048208.png)

![N~1~-(3-Methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-DE]quinolin-1-YL)-2-morpholinoacetamide](/img/structure/B11048213.png)

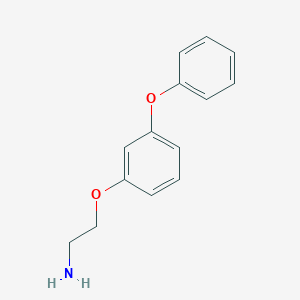

![1-Phenyl-2-[(pyridin-3-ylmethyl)amino]ethanol](/img/structure/B11048223.png)

![1-(1,1-Dioxidotetrahydro-3-thiophenyl)-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-F]purine-6,8(7H,9H)-dione](/img/structure/B11048227.png)

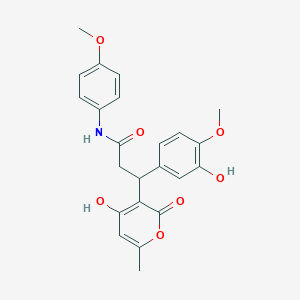

![1-(4-Methylphenyl)-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11048233.png)

![7-(2,5-dimethoxyphenyl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11048252.png)

![6-Fluoro-8-{4-methoxy-1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-6-YL}-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B11048257.png)

![5,5,7-trimethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione](/img/structure/B11048261.png)